(5-Methyl-1,3-oxazol-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-1,3-oxazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-2-6-5(3-7)8-4/h2,7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRBDIIAXYFTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622313 | |
| Record name | (5-Methyl-1,3-oxazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888022-42-2 | |
| Record name | (5-Methyl-1,3-oxazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 1,3 Oxazol 2 Yl Methanol and Its Key Precursors/derivatives
Direct Synthesis Approaches to the 1,3-Oxazole Ring System
Direct synthesis methods are foundational in organic chemistry for the formation of the oxazole (B20620) core. These typically involve the cyclization of a linear precursor that already contains the necessary atoms for the ring system.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, characterized by the intramolecular reaction of a molecule to form a ring, often with the elimination of a small molecule like water.
The Robinson-Gabriel synthesis is a classic organic reaction that transforms 2-acylamino-ketones into oxazoles through an intramolecular cyclization and dehydration process. This reaction requires a cyclodehydrating agent to facilitate the ring closure.
Key features of this methodology include:
Starting Materials : The synthesis begins with 2-acylamino-ketones, which can be prepared using methods like the Dakin-West reaction.
Reagents : A variety of cyclodehydrating agents can be employed, including sulfuric acid, phosphorus oxychloride, and trifluoromethanesulfonic acid.
Modifications : The scope of the Robinson-Gabriel synthesis has been expanded through several modifications. For instance, a solid-phase version has been developed, which is particularly useful for combinatorial chemistry and the synthesis of compound libraries. Additionally, a one-pot, diversity-oriented synthesis has been established that combines a Friedel-Crafts reaction with the Robinson-Gabriel cyclization.
A notable extension of this method, developed by Wipf and colleagues, allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. This involves the oxidation of β-keto amides followed by cyclodehydration.
The synthesis of 2,5-disubstituted oxazoles can also be achieved through the condensation of amides with acetanilide, often facilitated by a catalyst. This approach offers a direct route to the oxazole core from readily available starting materials.
Recent advancements have highlighted the use of various catalytic systems to promote this transformation. For example, a practical and efficient synthesis of 2,5-disubstituted oxazoles has been developed via an iodine-catalyzed tandem oxidative cyclization. This method is notable for being metal-free and compatible with a wide range of functional groups on commercially available aromatic aldehydes.
Other catalytic systems that have been successfully employed include:
Ruthenium(II) porphyrin in conjunction with simple copper salts.
Cobalt(III) catalysis, which enables the synthesis under mild conditions through a [3+2] cycloaddition of N-pivaloyloxyamides and alkynes.
These catalytic methods provide versatile and efficient pathways to 2,5-disubstituted oxazoles, which are key structural motifs in many natural products and pharmaceuticals.
Multicomponent Reactions for Oxazole Annulation
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly efficient and atom-economical.
The Van Leusen oxazole synthesis is a prominent MCR that utilizes tosylmethyl isocyanide (TosMIC) to convert aldehydes into oxazoles under basic conditions. This reaction typically yields oxazoles substituted at the 5-position of the heterocyclic ring.
The mechanism involves the deprotonation of TosMIC to form a nucleophilic carbanion, which then attacks the aldehyde. Subsequent ring closure and elimination of the tosyl group lead to the formation of the 5-substituted oxazole.
Key aspects of the Van Leusen synthesis include:
Versatility : The reaction can be performed in various solvents, including ionic liquids, and can be combined with other reactions like cross-coupling reactions.
Substrate Scope : A wide range of aldehydes can be used as starting materials, leading to a diverse array of 5-substituted oxazoles.
Modifications : The use of aryl-substituted TosMIC derivatives allows for the synthesis of multiply substituted oxazoles.
Recent advances have further expanded the utility of the Van Leusen synthesis, including its application in the synthesis of complex molecules and natural product analogs.
| Reagent | Conditions | Product | Yield |
| TosMIC, Aldehyde | Base | 5-substituted oxazole | Varies |
| TosMIC, Aldehyde, Amine | Base | Imidazole | Varies |
| TosMIC, Ketone | Base | Nitrile | Varies |
A novel and direct synthesis of 2,5-disubstituted 1,3-oxazoles has been developed utilizing the reaction of 1-(methylthio)acetone with various nitriles in the presence of triflic anhydride. This one-pot reaction proceeds under mild conditions and affords 2-substituted 5-methyl-4-methylthio-1,3-oxazoles in good yields.
A key feature of this methodology is the ease with which the methylthio group at the C4 position of the oxazole ring can be removed. Treatment with Raney nickel leads to the formation of 2-substituted 5-methyl-1,3-oxazoles. This two-step sequence provides a versatile route to a variety of 2,5-disubstituted oxazoles.
The proposed mechanism for this reaction involves the formation of an unstable 1-(methylthio)-2-oxopropyl triflate intermediate, which has been detected by low-temperature NMR spectroscopy.
| Starting Material 1 | Starting Material 2 | Reagent | Intermediate Product | Final Product |
| 1-(Methylthio)acetone | Nitrile | Triflic Anhydride | 2-substituted 5-methyl-4-methylthio-1,3-oxazole | 2-substituted 5-methyl-1,3-oxazole |
This method has been successfully applied to the synthesis of bis-oxazolyl-substituted benzenes by using aromatic dinitriles as the nitrile component.
Other Heterocyclization Strategies
The formation of the oxazole ring, a key step in synthesizing the target compound's core structure, can be achieved through several heterocyclization methods. These strategies often involve the condensation and cyclization of acyclic precursors.
One prominent method is the Van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction allows for the preparation of 5-substituted oxazoles from aldehydes. nih.gov The process involves a [3+2] cycloaddition where TosMIC provides a C2N1 "3-atom synthon." nih.gov The reaction proceeds by adding the deprotonated TosMIC to an aldehyde, followed by intramolecular cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid (TosH) to yield the 5-substituted oxazole. nih.gov
Other notable strategies include:
Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.com
Reaction of α-haloketones : These compounds can react with primary amides to yield oxazoles. pharmaguideline.com
From N-propargylamides : Palladium-catalyzed coupling and subsequent in-situ cyclization of N-propargylamides with aryl iodides can produce 2,5-disubstituted oxazoles. organic-chemistry.org
Gold-Catalyzed Annulation : A [2+2+1] annulation involving a terminal alkyne, a nitrile, and an oxygen atom from an oxidant can efficiently synthesize 2,5-disubstituted oxazoles. organic-chemistry.org
Photochemical Transposition : Isoxazoles can be converted into their corresponding oxazole isomers through a photochemical transposition reaction, offering another pathway to the oxazole core. organic-chemistry.org
| Method | Key Reactants | General Product | Reference |
|---|---|---|---|
| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Substituted Oxazole | nih.gov |
| Robinson-Gabriel Synthesis | α-Acylamino ketone | 2,5-Disubstituted Oxazole | pharmaguideline.com |
| From N-propargylamides | N-propargylamide, Aryl iodide | 2,5-Disubstituted Oxazole | organic-chemistry.org |
| Gold-Catalyzed Annulation | Terminal alkyne, Nitrile, Oxidant | 2,5-Disubstituted Oxazole | organic-chemistry.org |
Functional Group Interconversions on Pre-formed Oxazole Rings
Once the oxazole ring is formed, subsequent modifications are often necessary to arrive at the target structure of (5-Methyl-1,3-oxazol-2-yl)methanol. These transformations include introducing the methyl group at the C-5 position or converting a functional group at the C-2 position into the required methanol (B129727) moiety.
While many syntheses build the oxazole ring with the C-5 methyl group already incorporated, methods exist to functionalize the C-5 position of a pre-formed oxazole. The reactivity of the oxazole ring generally favors electrophilic aromatic substitution at the C-5 position, especially when an electron-donating group is present. wikipedia.org Direct arylation at the C-5 position of oxazoles has been achieved using palladium catalysis, indicating that this position is accessible for coupling reactions. organic-chemistry.org The choice of solvent can influence the regioselectivity of such reactions, with polar solvents favoring C-5 arylation. organic-chemistry.org
A common synthetic route involves the preparation of an oxazole-2-carbaldehyde, which can then be reduced to the corresponding primary alcohol. The reduction of aldehydes to alcohols is a fundamental transformation in organic synthesis. This can be readily achieved using standard reducing agents.
A two-step process involving autoxidation of an oxazole followed by reduction with sodium borohydride (NaBH₄) has been shown to be a highly efficient method for accessing functionalized 2,5-disubstituted oxazole alcohols. organic-chemistry.org This demonstrates that the oxazole ring is compatible with common reducing agents like NaBH₄.
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Oxazole-2-carbaldehyde | Sodium borohydride (NaBH₄) | (Oxazol-2-yl)methanol | organic-chemistry.org |
| Oxazole-2-carbaldehyde | Lithium aluminum hydride (LiAlH₄) | (Oxazol-2-yl)methanol | General knowledge |
An alternative to the reduction of aldehydes is the reduction of oxazole-2-carboxylic acids or their corresponding esters. The direct reduction of carboxylic acids to alcohols is a more challenging transformation than the reduction of aldehydes and typically requires strong reducing agents. nih.gov
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.org Borane (BH₃) is another effective reagent for this transformation. chemistrysteps.com More recently, catalytic methods, such as manganese-catalyzed hydrosilylation, have been developed for the reduction of carboxylic acids to alcohols under milder conditions. nih.gov The reduction of esters to primary alcohols is also commonly accomplished using strong reducing agents like LiAlH₄.
Strategic Considerations in Synthetic Design
The efficient synthesis of a specific isomer like this compound requires careful planning, with a key focus on controlling the placement of substituents on the oxazole ring.
Controlling regioselectivity is crucial when constructing the oxazole ring, as different synthetic methods can lead to different substitution patterns. The inherent chemical properties of the oxazole ring dictate its reactivity: the C-2 position is the most electron-deficient and prone to deprotonation and nucleophilic attack, while the C-5 position is generally the most susceptible to electrophilic attack. pharmaguideline.comwikipedia.orgtandfonline.com
Several synthetic strategies offer high regioselectivity:
The Van Leusen reaction , reacting an aldehyde with TosMIC, reliably produces 5-substituted oxazoles. nih.gov
A metal-free annulation of alkynes, nitriles, and an oxygen source can be tuned to regioselectively assemble 2,4-disubstituted or 2,4,5-trisubstituted oxazoles. organic-chemistry.org
Palladium-catalyzed direct arylation of the oxazole C-H bonds can be directed to either the C-2 or C-5 position by changing the solvent. Nonpolar solvents favor C-2 arylation, while polar solvents promote C-5 arylation. organic-chemistry.org
Deprotonation strategies on substituted oxazoles also show high regioselectivity. For instance, the deprotonation of 2,4-dimethylthiazole-5-carboxylic acid occurs specifically at the 2-methyl position, and similar selectivity is observed in the corresponding oxazole. rsc.org
By carefully selecting the synthetic route, chemists can control the placement of the methyl and hydroxymethyl precursor groups on the oxazole ring, leading to the efficient synthesis of the desired target molecule. rsc.org
Sustainability and Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds, including oxazoles, is a significant focus of contemporary chemical research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. While specific studies detailing a comprehensive green synthesis of this compound are limited, the principles can be applied to the key synthetic transformations involved in its formation and that of its precursors. The primary areas for green innovation in this context include the use of alternative energy sources, employment of eco-friendly solvents and catalysts, and the development of atom-economical reaction pathways.
Several modern synthetic methodologies align with the tenets of green chemistry and are applicable to the synthesis of the 5-methyl-oxazole core. These include microwave-assisted synthesis, sonochemistry (ultrasound-assisted synthesis), and the use of ionic liquids as recyclable reaction media. researchgate.netijpsonline.comeurekaselect.com Such techniques often lead to significant improvements in reaction times, yields, and energy consumption compared to conventional heating methods. lew.ro
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating. lew.ro In the context of oxazole synthesis, microwave assistance can dramatically reduce reaction times from hours to minutes and often results in higher product yields with fewer byproducts. rsc.orglatticescipub.commdpi.com For instance, the cyclization steps in oxazole formation can be accelerated, minimizing the potential for side reactions and decomposition of starting materials. While conventional methods for similar heterocyclic syntheses can take several hours, microwave-assisted protocols can often be completed in under 15 minutes. lew.ro
Table 1: Comparison of Conventional vs. Microwave-Assisted Heterocyclic Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | 5-20 hours | 5-15 minutes | lew.ro |
| Energy Source | Thermal/Electric Heating | Electromagnetic Waves | lew.ro |
| Product Yield | Typically 50-60% | Often 80-90% or higher | lew.ro |
| Solvent Use | Often requires high-boiling, toxic solvents | Can be performed with greener solvents or solvent-free | rsc.org |
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, which can enhance chemical reactivity. nih.gov This technique offers an energy-efficient and environmentally benign approach to organic synthesis. Ultrasound has been successfully applied to the synthesis of various acetamide and triazole derivatives, demonstrating significant reductions in reaction times and improvements in yields. nih.gov For the formation of oxazole precursors, ultrasound can facilitate reactions under milder conditions, often at room temperature, thereby reducing energy consumption and avoiding the use of harsh reagents. nih.gov
Use of Ionic Liquids and Green Solvents
The replacement of volatile and often toxic organic solvents is a cornerstone of green chemistry. Ionic liquids (ILs) have gained attention as "green" solvents due to their low vapor pressure, thermal stability, and recyclability. ijpsonline.com In oxazole synthesis, such as the van Leusen reaction, ionic liquids can serve as both the solvent and a catalyst, facilitating high-yield reactions. nih.govmdpi.com Furthermore, these solvents can often be reused multiple times without a significant loss in efficacy, drastically reducing solvent waste. ijpsonline.com The synthesis of oxazolidine derivatives from serinol, a potential precursor to the 5-methyl-oxazole system, has been demonstrated under environmentally friendly conditions, highlighting the move towards greener reaction media. acs.orgpolimi.it
Table 2: Application of Green Solvents in Oxazole Synthesis
| Green Approach | Precursor/Reaction | Advantages | Reference |
| Ionic Liquids | van Leusen Oxazole Synthesis | High product yields, reusable solvent/catalyst system | ijpsonline.comnih.govmdpi.com |
| Solvent-Free | Synthesis of Oxazolidines from Serinol | Reduced waste, simplified workup, high atom economy | acs.orgpolimi.it |
| Water | Synthesis of pyrazole derivatives | Inexpensive, non-toxic, and safe solvent | lew.ro |
Atom Economy and Precursor Synthesis
A key principle of green chemistry is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. The van Leusen oxazole synthesis, a common method for preparing 5-substituted oxazoles, is an example of a reaction where green modifications can be implemented. nih.govorganic-chemistry.orgorganic-chemistry.orgwikipedia.org Utilizing precursors derived from renewable resources is another important aspect. Serinol (2-amino-1,3-propanediol), which can be derived from biological sources, represents a sustainable starting point for the synthesis of the core structure of this compound. acs.orgpolimi.it Syntheses that begin with such bio-based precursors inherently have a lower environmental footprint. Research into green synthetic pathways for fatty acids and other organic molecules from renewable feedstocks like cellulose further underscores the potential for developing fully sustainable routes to complex molecules. nih.govfrontiersin.org
By integrating these green chemistry principles—alternative energy sources, sustainable solvents, and atom-economical pathways using renewable precursors—the synthesis of this compound and its derivatives can be made significantly more environmentally friendly.
Reactivity and Reaction Mechanisms of 5 Methyl 1,3 Oxazol 2 Yl Methanol
Reactivity of the 1,3-Oxazole Ring System
The 1,3-oxazole ring is a five-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3. It is an aromatic compound, but less so than other azoles like thiazole. The presence of the electronegative oxygen and nitrogen atoms makes the ring electron-deficient, which dictates its reactivity towards both electrophiles and nucleophiles.
Electrophilic substitution on the oxazole (B20620) ring is generally difficult due to the ring's electron-deficient nature. pharmaguideline.com Such reactions typically require the presence of electron-donating groups to activate the ring. tandfonline.com The preferred position for electrophilic attack on the unsubstituted oxazole ring is C-5, followed by C-4, with C-2 being the least reactive. pharmaguideline.comthepharmajournal.com
The acidity of the ring hydrogens in oxazole follows the order C-2 > C-5 > C-4. tandfonline.comthepharmajournal.com The hydrogen at the C-2 position is the most acidic due to its location between two electronegative heteroatoms, oxygen and nitrogen. tandfonline.com This facilitates deprotonation at this site, especially with strong bases, leading to the formation of 2-lithio-oxazoles. firsthope.co.in However, these intermediates can be unstable and may undergo ring-opening to form isocyanides. pharmaguideline.com
In the context of (5-Methyl-1,3-oxazol-2-yl)methanol, the C-2 and C-5 positions are substituted. Therefore, electrophilic attack would primarily be directed towards the C-4 position, if it were to occur. The acidity of the remaining C-4 hydrogen would be the lowest among the ring protons in a hypothetical unsubstituted oxazole.
Table 1: Relative Reactivity of Oxazole Ring Positions
| Position | Electrophilic Attack | Hydrogen Acidity |
|---|---|---|
| C-2 | Least Favorable | Most Acidic |
| C-4 | Moderately Favorable | Least Acidic |
| C-5 | Most Favorable | Moderately Acidic |
The presence of substituents significantly influences the electronic properties and reactivity of the oxazole ring. Electron-donating groups activate the ring towards electrophilic attack. tandfonline.com In this compound, the methyl group at C-5 is an electron-donating group through hyperconjugation, which would be expected to increase the electron density at this position and the adjacent C-4 position, making the ring more susceptible to electrophilic substitution than an unsubstituted oxazole.
The oxazole ring itself is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. firsthope.co.in However, the nitrogen atom at the 3-position possesses a lone pair of electrons and imparts weak basicity to the molecule, with the conjugate acid of oxazole having a pKa of 0.8. wikipedia.org This pyridine-like nitrogen can act as a nucleophile and is susceptible to protonation and alkylation. pharmaguideline.comtandfonline.com The N-donor characteristics of the oxazole ring allow it to form coordination complexes with various metals, acting as a ligand. rsc.org
Alkylation and acylation of the oxazole ring typically occur at the nitrogen atom (N-3) due to its basic and nucleophilic character. tandfonline.com Reaction with alkylating agents leads to the formation of quaternary N-alkyloxazolium salts. pharmaguideline.com Similarly, acylation with acylating agents results in N-acylated oxazolium species. tandfonline.com These reactions are characteristic of the pyridine-like nitrogen within the oxazole ring.
The oxazole ring is susceptible to oxidation, which can lead to ring-opening. pharmaguideline.com Oxidizing agents like cold potassium permanganate, chromic acid, and ozone can cleave the oxazole ring. pharmaguideline.com In some cases, substituted oxazoles can be oxidized to form N-oxides. pharmaguideline.com A specific type of ring oxidation has been observed where C2-unsubstituted oxazoles are converted to 2-oxazolones, a reaction that can be catalyzed by enzymes like aldehyde oxidase. nih.gov For this compound, the hydroxymethyl group at C-2 could also be susceptible to oxidation to an aldehyde or carboxylic acid under appropriate conditions, which would in turn significantly alter the electronic properties of the oxazole ring.
Table 2: Summary of Reactivity for this compound
| Reaction Type | Expected Reactivity/Site | Influencing Factors |
|---|---|---|
| Electrophilic Substitution | Difficult, likely at C-4 | Electron-donating methyl group at C-5. |
| Nucleophilic Substitution | Generally unfavorable | Requires strong activation. |
| Deprotonation | Not applicable (no ring C-H) | C-2 and C-5 are substituted. |
| N-Alkylation/Acylation | Favorable at N-3 | Nucleophilic character of the ring nitrogen. |
| Oxidation | Susceptible to ring cleavage | The hydroxymethyl group is also an oxidation site. |
Electrophilic Substitution Patterns on the Oxazole Nucleus
Reactions of the Hydroxymethyl Functional Group
The chemical behavior of this compound is significantly influenced by its hydroxymethyl (-CH2OH) functional group. This primary alcohol group, attached to the C2 position of the 5-methyl-oxazole ring, is the primary site for a variety of chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo reactions to form esters and ethers, which are important transformations for modifying the compound's physical and chemical properties.
Esterification: This process involves the reaction of the alcohol with a carboxylic acid or its derivative. The esterification can be catalyzed by an acid, or it can be promoted by coupling agents. For instance, reacting this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, leads to the formation of the corresponding ester. Alternatively, modern coupling agents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate the reaction under milder conditions. researchgate.net
Etherification: The formation of ethers from this compound typically proceeds via the Williamson ether synthesis, where the alcohol is first deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another efficient method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalyst like dimethyl sulfoxide (DMSO) in methanol (B129727) or ethanol, which allows for the chemoselective conversion of benzylic-type alcohols to their corresponding methyl or ethyl ethers. organic-chemistry.org This method is particularly relevant due to the electronic similarity between a benzylic alcohol and the hydroxymethyl group attached to the aromatic oxazole ring.
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic Acid, Acid Catalyst | (5-Methyl-1,3-oxazol-2-yl)methyl ester |
| Esterification | Carboxylic Acid, DMTMM | (5-Methyl-1,3-oxazol-2-yl)methyl ester |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | (5-Methyl-1,3-oxazol-2-yl)methyl ether |
| Methyl Etherification | TCT, DMSO, Methanol | 2-(Methoxymethyl)-5-methyl-1,3-oxazole |
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of the oxidizing agent and the reaction conditions.
Oxidation to Aldehydes: The partial oxidation to 5-Methyl-1,3-oxazole-2-carbaldehyde requires the use of mild and selective oxidizing agents to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane are commonly employed for this type of transformation.
Oxidation to Carboxylic Acids: Stronger oxidizing agents are required to convert the hydroxymethyl group into a carboxylic acid (5-Methyl-1,3-oxazole-2-carboxylic acid). Common reagents for this purpose include potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), or more environmentally benign catalytic systems. organic-chemistry.org A notable example is the laccase-TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) system, which has been shown to efficiently oxidize structurally similar aromatic alcohols to their corresponding carboxylic acids. researchgate.net This biocatalytic approach offers high yields under mild conditions. researchgate.net
| Target Product | Oxidizing Agent/System |
| 5-Methyl-1,3-oxazole-2-carbaldehyde | Pyridinium chlorochromate (PCC) |
| 5-Methyl-1,3-oxazole-2-carbaldehyde | Dess-Martin periodinane (DMP) |
| 5-Methyl-1,3-oxazole-2-carboxylic acid | Potassium permanganate (KMnO4) |
| 5-Methyl-1,3-oxazole-2-carboxylic acid | Jones Reagent (CrO3/H2SO4) |
| 5-Methyl-1,3-oxazole-2-carboxylic acid | Laccase-TEMPO system |
Nucleophilic Displacements of the Hydroxyl Group
The hydroxyl group is a poor leaving group, and therefore, it must be activated before it can be displaced by a nucleophile. This activation is typically achieved by converting the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or a halide.
The alcohol can be converted into 2-(chloromethyl)-5-methyl-1,3-oxazole or 2-(bromomethyl)-5-methyl-1,3-oxazole using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), respectively. Once the halide is in place, it can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups at the C2-methyl position.
| Reagent | Intermediate Product | Subsequent Nucleophile | Final Product |
| p-Toluenesulfonyl chloride | (5-Methyl-1,3-oxazol-2-yl)methyl tosylate | Sodium Cyanide (NaCN) | (5-Methyl-1,3-oxazol-2-yl)acetonitrile |
| Thionyl chloride (SOCl2) | 2-(Chloromethyl)-5-methyl-1,3-oxazole | Sodium Azide (NaN3) | 2-(Azidomethyl)-5-methyl-1,3-oxazole |
| Phosphorus tribromide (PBr3) | 2-(Bromomethyl)-5-methyl-1,3-oxazole | Sodium Thiophenoxide (NaSPh) | 5-Methyl-2-((phenylthio)methyl)-1,3-oxazole |
Transition Metal-Catalyzed Transformations
The oxazole ring in this compound can participate in various transition metal-catalyzed reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. These reactions typically require the presence of a leaving group on the oxazole ring, such as a halogen or a triflate.
Cross-Coupling Reactions (e.g., Suzuki, Heck)
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.org For the oxazole core, functionalization at the C2 and C4 positions using the Suzuki reaction has been described. nih.gov To apply this to this compound, the molecule would first need to be halogenated at the C4 position. The resulting 4-halo-oxazole could then be coupled with various aryl or heteroaryl boronic acids. nih.govtandfonline.com The hydroxymethyl group might require protection during this reaction sequence to prevent side reactions.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi.comlibretexts.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be necessary as a starting material. The reaction is a powerful method for the vinylation or arylation of olefins. mdpi.com The development of specialized ligands, such as phosphite-oxazoles, has significantly improved the efficiency, regioselectivity, and enantioselectivity of Heck reactions involving heterocyclic compounds. rsc.orgresearchgate.net
Catalytic Hydrogenation and Reduction Processes
The oxazole ring, while aromatic, can undergo catalytic hydrogenation to yield less saturated heterocycles like oxazolines. This transformation typically requires a specific catalyst and reaction conditions.
Highly enantioselective hydrogenation of substituted oxazoles has been achieved using chiral ruthenium catalysts. acs.org For example, N-Boc protected oxazoles can be hydrogenated to the corresponding chiral oxazolines with high enantiomeric excess using a catalyst generated from Ru(η3-methallyl)2(cod) and a chiral bisphosphine ligand like PhTRAP. acs.org Such processes represent a key method for accessing chiral building blocks from aromatic precursors. Other reduction methods, such as using sodium dithionite, can also be employed for the reduction of certain oxazole derivatives. google.com
| Reaction Type | Catalyst System | Substrate Requirement | Product |
| Asymmetric Hydrogenation | Ru(η3-methallyl)2(cod) / PhTRAP | N-Boc protected oxazole | Chiral N-Boc-oxazoline |
| General Reduction | Sodium Dithionite | Activated oxazole derivative | Reduced oxazole derivative |
Detailed Mechanistic Investigations of this compound
The detailed mechanistic understanding of the reactivity of this compound is crucial for its application in synthetic chemistry. While specific studies on this particular molecule are not extensively documented in publicly available literature, mechanistic investigations of analogous oxazole derivatives provide significant insights into the potential reaction pathways, intermediates, and the influence of reaction conditions. These studies typically employ a combination of spectroscopic techniques, kinetic analysis, and computational modeling to elucidate the intricate steps involved in chemical transformations.
Identification and Characterization of Reaction Intermediates
The identification and characterization of transient species are fundamental to understanding reaction mechanisms. For reactions involving oxazole derivatives, various intermediates can be postulated and, in some cases, have been identified through spectroscopic methods.
In reactions such as the van Leusen oxazole synthesis, which is a common method for forming the oxazole ring, several intermediates are proposed. For instance, the reaction of an aldehyde with TosMIC (tosylmethyl isocyanide) proceeds through a series of adducts and cyclization precursors. The mechanism involves the formation of an initial adduct which then undergoes cyclization and subsequent elimination to form the oxazole ring. While direct spectroscopic data for intermediates in reactions of this compound are scarce, the characterization of intermediates in the synthesis of other oxazole derivatives provides a template for what might be expected. For example, in the formation of 5-(3-indolyl)oxazoles, rearranged indolyl primary enamines have been identified as stable intermediates alongside the expected oxazole product. nih.gov
The characterization of such intermediates typically relies on a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure of reaction intermediates. For instance, the appearance of specific signals, such as those for methylene (B1212753) protons or carbonyl carbons, can confirm the formation of a particular intermediate structure. mdpi.com In the study of 15N-labeled 1,2-oxazoles, 1H,15N and 13C,15N coupling constants have been used to unambiguously confirm the ring structure. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups in intermediates. The presence or absence of characteristic absorption bands, such as those for carbonyl (C=O), hydroxyl (O-H), or nitrile (C≡N) groups, can provide evidence for the formation or consumption of intermediates.
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the elemental composition of intermediates, providing further confirmation of their proposed structures.
| Spectroscopic Technique | Typical Application in Intermediate Characterization | Example of Information Gained |
|---|---|---|
| 1H and 13C NMR | Structural elucidation of transient species. | Chemical shifts and coupling constants confirming connectivity. mdpi.comnih.gov |
| IR Spectroscopy | Identification of key functional groups. | Presence of C=O stretch indicating a keto intermediate. |
| Mass Spectrometry | Determination of molecular weight and formula. | Confirmation of the mass of a proposed intermediate. |
Kinetic Analysis of Key Transformations
For a hypothetical transformation of this compound, a kinetic study would involve:
Monitoring Reactant/Product Concentration: The concentration of the reactant or a product would be measured over time using techniques like chromatography (HPLC, GC) or spectroscopy (UV-Vis, NMR).
Calculating the Rate Constant: From the rate law and experimental data, the rate constant (k) for the reaction can be calculated at a specific temperature.
Determining Activation Energy: By conducting the reaction at different temperatures, the Arrhenius equation can be used to calculate the activation energy (Ea), which provides information about the energy barrier of the reaction.
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental kinetic data. These calculations can model the potential energy surface of a reaction, identifying transition states and intermediates, and calculating their relative energies. nih.govresearchgate.net For instance, in the reaction of 2-acetylfuran with hydroxyl radicals, computational studies have been used to determine the rate constants for different reaction pathways, such as OH-addition and H-abstraction, at various temperatures and pressures. nih.govresearchgate.net
| Kinetic Parameter | Method of Determination | Significance in Mechanistic Studies |
|---|---|---|
| Rate Law | Method of initial rates or integral methods. | Indicates the dependence of the reaction rate on reactant concentrations. |
| Rate Constant (k) | Calculated from the experimental rate law. | Quantifies the intrinsic speed of a reaction at a given temperature. |
| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T). | Represents the minimum energy required for a reaction to occur. |
| Transition State Theory | Computational chemistry (e.g., DFT). | Provides a theoretical framework for understanding reaction rates based on the properties of the transition state. nih.gov |
Solvent Effects on Reaction Pathways
The choice of solvent can have a profound impact on the rate, yield, and even the mechanism of a chemical reaction. Solvents can influence reaction pathways through various interactions, including polarity, hydrogen bonding, and their ability to stabilize reactants, intermediates, and transition states.
For reactions involving polar molecules like this compound, solvent polarity is a key factor. In general:
Polar Protic Solvents (e.g., methanol, water): These solvents can engage in hydrogen bonding and can solvate both cations and anions effectively. They can accelerate reactions that involve the formation of charged intermediates or transition states. For instance, in the van Leusen synthesis of certain oxazoles, methanol can act as a proton source, facilitating key steps in the reaction mechanism. nih.gov
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but lack acidic protons. They are effective at solvating cations but less so for anions. Such solvents can significantly influence the rates of nucleophilic substitution reactions.
Nonpolar Solvents (e.g., hexane (B92381), toluene): These solvents are generally used for reactions involving nonpolar reactants. They are less likely to stabilize charged species.
Studies on related heterocyclic systems have demonstrated the significant role of the solvent. For example, in the 1,3-dipolar cycloaddition of 2-furfural oxime and ethyl propiolate, the regioselectivity of the reaction was found to be dependent on the solvent polarity. sciepub.com An increase in solvent polarity led to a decrease in the ratio of the major regioisomer, suggesting that the more polar transition state was destabilized with increasing solvent polarity. sciepub.com Similarly, in the reactions of cyanuric chloride with N,N-diethylaniline, increasing the polarity of the aprotic solvent was found to increase the reaction rate and favor 'nitrogen-substitution' over 'carbon-substitution'. rsc.org
| Solvent Type | Key Characteristics | Potential Effect on Reactions of this compound |
|---|---|---|
| Polar Protic | Hydrogen bond donor and acceptor, high dielectric constant. | Stabilization of charged intermediates and transition states; may act as a proton source. nih.gov |
| Polar Aprotic | High dielectric constant, no acidic protons. | Can accelerate SN2 reactions by solvating the counter-ion. |
| Nonpolar | Low dielectric constant. | Favors reactions proceeding through nonpolar intermediates and transition states. |
This compound: A Versatile Building Block in Modern Synthetic Chemistry
The field of synthetic organic chemistry continually seeks versatile molecular building blocks that can serve as foundational scaffolds for the construction of complex molecular architectures. This compound, a bifunctional heterocyclic compound, has emerged as a molecule of significant interest. Its structure, featuring a stable aromatic oxazole ring and a reactive hydroxymethyl group, provides a unique combination of chemical properties that make it a valuable precursor in various synthetic applications, from the creation of advanced heterocyclic systems to the design of functional materials.
Applications As a Synthetic Building Block in Complex Chemical Synthesis
The utility of (5-Methyl-1,3-oxazol-2-yl)methanol as a synthetic intermediate is primarily derived from the distinct reactivity of its two main components: the oxazole (B20620) nucleus and the primary alcohol. The oxazole ring, an electron-rich aromatic system, contains both nitrogen and oxygen heteroatoms that can influence the electronic environment and provide sites for coordination. The hydroxymethyl group at the 2-position is a versatile functional handle that can be readily converted into a wide array of other functional groups, enabling its participation in a diverse range of chemical transformations.
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, natural products, and functional materials. The (5-Methyl-1,3-oxazol-2-yl) moiety can be strategically incorporated into more complex ring systems, imparting its unique electronic and steric properties to the final structure.
Fused-ring systems containing the pyrazolopyridine core are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of these frameworks often involves the cyclocondensation of precursors containing pyrazole and pyridine fragments or the construction of one ring onto the other.
While direct synthesis of a pyrazolopyridine fused with the (5-Methyl-1,3-oxazol-2-yl) moiety has not been extensively documented, established synthetic routes provide a blueprint for its potential use. A common strategy involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with an amino-substituted pyrazole or hydrazine derivative. In this context, this compound can be envisioned as a precursor to a key intermediate. For instance, oxidation of the methanol (B129727) to an aldehyde, followed by further elaboration, could yield a suitable dicarbonyl compound or its equivalent, ready for cyclization.
Alternatively, the hydroxymethyl group could be converted to a leaving group (e.g., a tosylate or halide) to facilitate alkylation of a pre-formed pyrazolopyridine nucleus, thereby introducing the (5-Methyl-1,3-oxazol-2-yl)methyl substituent.
Table 1: General Synthetic Strategies for Pyrazolopyridines
| Method | Precursors | Description | Potential Role of this compound |
|---|---|---|---|
| Cyclocondensation | 1,3-Dicarbonyl compounds and N-amino-pyridines | Acetic acid and molecular oxygen promoted cross-dehydrogenative coupling followed by dehydrative cyclization. | Precursor to a substituted 1,3-dicarbonyl compound after modification of the hydroxymethyl group. |
| [3+2] Cycloaddition | N-iminopyridinium ylides and alkynes/alkenes | A common protocol involving the reaction of pyridinium ylides as a three-atom component with a dipolarophile. | The oxazole moiety could be part of the alkyne or alkene component. |
| Intramolecular Cyclization | Substituted ethynylpyridines | Cyclization of transient nitrenes or other reactive intermediates generated in situ. | Not a direct application, but the oxazole could be a substituent on the pyridine ring. |
The demand for novel compounds with complex functions has driven the development of synthetic routes to polyheterocyclic frameworks, where multiple distinct heterocyclic rings are linked together. The structure of this compound is well-suited for this purpose. The oxazole ring itself is a stable aromatic unit, while the hydroxymethyl group serves as a reactive site for connecting to other heterocyclic precursors.
For example, the alcohol can be converted into an aldehyde, which can then undergo condensation reactions with compounds containing active methylene (B1212753) groups (e.g., malononitrile) or amino groups to form new rings. One could envision a Knoevenagel condensation followed by a Michael addition and cyclization to build a new pyridinone or dihydropyridine ring adjacent to the oxazole. Similarly, conversion of the alcohol to an amine, (5-methyl-1,3-oxazol-2-yl)methylamine scilit.com, would provide a nucleophilic center for reaction with electrophilic heterocyclic precursors to form larger, multi-ring systems.
The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions. The resulting metal complexes have applications ranging from catalysis to materials science and medicine. The nitrogen atom of the oxazole ring makes it a classic N-donor ligand.
This compound can serve as a scaffold for a variety of N-donor ligands. The oxazole nitrogen at position 3 is a Lewis basic site capable of coordinating to a metal center. While it acts as a simple monodentate ligand in its native form, the true synthetic value lies in the modification of the hydroxymethyl group to create multidentate ligands, which form more stable metal complexes due to the chelate effect.
Several transformations can be envisaged:
Etherification: Reaction of the alcohol with a halo-substituted heterocycle (e.g., 2-chloropyridine) can yield a bidentate N,N'-donor ligand.
Amination: Conversion of the alcohol to an amine, followed by reaction with other electrophiles, can generate polydentate ligands. For example, reaction with two equivalents of 2-picolyl chloride could yield a tripodal N,N',N''-donor ligand.
Esterification: Reaction with a carboxylic acid-functionalized heterocycle can introduce additional donor sites.
Table 2: Potential Multidentate Ligands Derived from this compound
| Ligand Type | Proposed Structure | Potential Donor Atoms |
|---|---|---|
| Bidentate (N,N') | 2-(((5-Methyl-1,3-oxazol-2-yl)methoxy)methyl)pyridine | Oxazole-N, Pyridine-N |
| Bidentate (N,O) | 2-((5-Methyl-1,3-oxazol-2-yl)methoxy)ethanol | Oxazole-N, Ether-O |
| Tridentate (N,N',N'') | Bis(pyridin-2-ylmethyl)((5-methyl-1,3-oxazol-2-yl)methyl)amine | Oxazole-N, Amine-N, 2x Pyridine-N |
These tailored ligands can then be used to form stable complexes with a variety of transition metals, such as copper(II), cobalt(II), nickel(II), and zinc(II).
Metal complexes derived from ligands based on this compound have the potential to be effective catalysts. The electronic properties of the oxazole ring—being relatively electron-rich—can modulate the Lewis acidity and redox potential of the coordinated metal center. The steric bulk provided by the 5-methyl group and any substituents added via the methanol handle can create a specific coordination environment around the metal, influencing substrate binding and the regioselectivity of a reaction.
For enantioselective catalysis, a chiral center must be introduced. This could be achieved by using a chiral starting material to modify the hydroxymethyl group, for example, by reacting it with a chiral epoxide or acid chloride. The resulting chiral ligand would create a chiral environment around the metal ion, potentially enabling the asymmetric catalysis of reactions such as aldol additions, Henry reactions, or oxidation/reduction processes. The rigidity of the oxazole scaffold would help in transmitting the chiral information from the ligand to the reacting substrate.
The unique photophysical and electronic properties of the oxazole ring make it an attractive component for functional organic materials. Oxazole derivatives have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs), due to their thermal stability and fluorescence properties. nih.gov They can act as electron-donating or withdrawing groups depending on their substitution, making them useful in creating donor-π-acceptor (D-π-A) structures for optoelectronic applications.
The hydroxymethyl group in this compound is a crucial feature for its use in material science. It provides a reactive site for polymerization or for grafting the molecule onto a surface or polymer backbone.
Potential applications include:
Polymer Synthesis: The methanol can be converted to an acrylate or methacrylate monomer and subsequently polymerized to yield polymers with pendant oxazole units. These materials could have interesting optical properties or be used as polymer-supported ligands in catalysis.
Fluorescent Probes: The oxazole core can be part of a larger conjugated system designed as a fluorescent sensor for metal ions or other analytes. The methanol group allows for covalent attachment to other molecules or surfaces for targeted sensing.
Organic Semiconductors: Oxazole-containing molecules have been studied as n-type semiconductor materials. nih.gov By incorporating this compound into larger conjugated systems, new materials for organic thin-film transistors (OTFTs) or photovoltaic cells could be developed.
Table 3: Potential Material Science Applications of Oxazole-Based Scaffolds
| Application Area | Function of Oxazole Moiety | Role of the Hydroxymethyl Group |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electron transport, fluorescent emitter | Incorporation into a polymer backbone or small molecule host. |
| Fluorescent Sensors | Fluorophore, part of a D-π-A system | Covalent attachment to recognition units or surfaces. |
| Polymer-Supported Catalysts | Ligand for metal catalyst | Point of attachment to the polymer support. |
| Organic Photovoltaics | Electron acceptor or donor material | Linker to solubilizing groups or for incorporation into copolymers. |
Computational and Theoretical Studies of 5 Methyl 1,3 Oxazol 2 Yl Methanol
Electronic Structure and Aromaticity Analysis of the Oxazole (B20620) Ring
The acidity of hydrogen atoms on the oxazole ring generally follows the order C(2) > C(5) > C(4). thepharmajournal.com However, in (5-Methyl-1,3-oxazol-2-yl)methanol, the C(2) and C(5) positions are substituted. The nitrogen atom at position 3 makes the oxazole ring weakly basic. thepharmajournal.com Computational methods like Density Functional Theory (DFT) are employed to calculate various electronic descriptors that quantify these properties. nih.gov These studies help in understanding the molecule's reactivity, with calculations often confirming that such molecules can be characterized as soft with an electrophilic nature. nih.gov
Table 1: General Electronic and Spectral Properties of the Oxazole Ring
| Property | Description | Typical Value/Observation |
|---|---|---|
| Aromaticity | Possesses 6 π-electrons, conferring aromatic stability. | - |
| Basicity (pKb) | The nitrogen atom at position 3 imparts weak basicity. | ~1.17 for the parent oxazole thepharmajournal.com |
| ¹H NMR | Protons on the oxazole ring have characteristic chemical shifts. | 7.00 - 8.00 ppm for the parent compound thepharmajournal.com |
Conformational Analysis and Intramolecular Interactions
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the hydroxymethyl group (-CH₂OH) to the C2 position of the oxazole ring. Computational conformational analysis can predict the most stable spatial arrangements of the atoms and the energy barriers for rotation.
A key potential intramolecular interaction is the formation of a hydrogen bond between the hydrogen atom of the hydroxyl group and the nitrogen atom (N3) of the oxazole ring. This interaction would lead to the formation of a stable, pseudo-five-membered ring structure. The strength and geometry of this potential intramolecular hydrogen bond can be modeled to determine its influence on the compound's preferred conformation. The presence of such an interaction would restrict the rotational freedom of the hydroxymethyl group and stabilize a specific conformer.
Table 2: Predicted Physicochemical and Conformational Properties
| Descriptor | Predicted Value | Method/Source |
|---|---|---|
| Molecular Formula | C₅H₇NO₂ | PubChem uni.lu |
| Molecular Weight | 113.11 g/mol | - |
| XlogP | -0.1 | PubChem uni.lu |
| Rotatable Bond Count | 1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry offers powerful tools for modeling chemical reaction pathways, providing detailed information about the energy changes that occur as reactants are converted into products. For this compound, this involves mapping the potential energy surface for specific reactions. The hydroxymethyl group is a primary site for chemical transformations.
One such reaction is the oxidation of the hydroxymethyl group to form the corresponding aldehyde, (5-methyl-1,3-oxazol-2-yl)carbaldehyde, or further to the carboxylic acid. Reaction pathway modeling can elucidate the step-by-step mechanism of this oxidation with a given reagent. By calculating the energies of reactants, intermediates, products, and, crucially, transition states, the reaction's feasibility and kinetics can be predicted.
Transition state characterization involves locating the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy barrier for the reaction. Computational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. These theoretical models provide insights that are complementary to experimental studies of reaction mechanisms.
Quantitative Structure-Reactivity Relationships (QSAR/QSPR)
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.net For oxazole derivatives, QSAR models are developed to predict their potential as therapeutic agents based on a set of calculated molecular descriptors. jcchems.commdpi.com
In a typical QSAR study involving oxazole-containing compounds, a series of analogues is synthesized, and their biological activity is measured. researchgate.net Concurrently, a wide range of molecular descriptors is calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net Statistical methods are then used to build a mathematical model that relates a selection of these descriptors to the observed activity.
For this compound, QSPR models could predict properties like solubility, boiling point, or chromatographic retention times. QSAR models, based on data from related oxazoles, could offer predictions about its potential bioactivity, helping to guide further experimental investigation. jcchems.com
Table 3: Example Descriptors Used in QSAR/QSPR Studies of Heterocyclic Compounds
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Relates to electrostatic interactions, reactivity, and binding affinity. nih.govmdpi.com |
| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about the size, shape, and branching of the molecule. |
| Physicochemical | LogP, Molar Refractivity (MR), Topological Polar Surface Area (TPSA) | Relates to hydrophobicity, membrane permeability, and drug-likeness. jcchems.com |
| Quantum Chemical | Total Energy, Heat of Formation | Provides insights into molecular stability and reactivity. |
Analysis of Intermolecular Interactions in Molecular Assemblies
The way this compound molecules pack together in the solid state is governed by a network of intermolecular interactions. The analysis of these interactions is critical for understanding its crystal structure and physical properties. The hydroxymethyl group is expected to be a potent hydrogen bond donor, forming strong O-H···N or O-H···O interactions with acceptor atoms on adjacent molecules. acs.org The oxazole ring itself can act as a weak hydrogen bond acceptor and participate in π-π stacking interactions.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. These contacts appear as red spots on the surface, indicating interactions shorter than the van der Waals radii, such as hydrogen bonds. nih.gov
Table 4: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Substituted Oxazole Derivative nih.gov
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 53.6% | Represents contacts between hydrogen atoms on adjacent molecules. |
| C···H / H···C | 20.8% | Indicates interactions between carbon and hydrogen atoms. |
Advanced Characterization Methodologies for 5 Methyl 1,3 Oxazol 2 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of (5-Methyl-1,3-oxazol-2-yl)methanol and its analogs. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for unambiguous structural elucidation.
1D NMR (¹H and ¹³C NMR) for Primary Structural Elucidation
¹H NMR spectroscopy provides initial, crucial information about the proton environment in the molecule. For the parent compound, this compound, characteristic signals are expected for the methyl group, the methylene (B1212753) group of the hydroxymethyl substituent, the proton on the oxazole (B20620) ring, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, the proton at position 4 of the oxazole ring typically appears in the aromatic region of the spectrum. The methyl protons at position 5 will appear as a singlet in the aliphatic region, and the methylene protons of the methanol (B129727) group will also present as a singlet, though its chemical shift can be affected by solvent and concentration due to hydrogen bonding of the adjacent hydroxyl group.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the oxazole ring carbons are particularly informative, with the carbon atom situated between the two heteroatoms (C2) typically appearing at a lower field compared to the other ring carbons (C4 and C5). The signals for the methyl and methylene carbons appear at higher fields. For example, in a derivative like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at δ 164.32 and 161.98 ppm. researchgate.net
A representative, though not specific to the title compound, dataset for a substituted oxazole is presented below:
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic CH | 8.13-7.20 | 129.4-116.4 |
| Oxazole CH | 7.45 | 123.8 |
| Oxazole C | - | 164.5, 160.8, 151.8 |
| Note: This is generalized data for a fluorinated phenyl-substituted oxazole derivative and serves for illustrative purposes. rsc.org |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms and elucidating the three-dimensional structure of these molecules. ipb.pt
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the molecule. For instance, in derivatives with more complex side chains, COSY can trace the spin systems and establish the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) is a powerful tool that shows correlations between protons and carbons over two or three bonds. This technique is instrumental in piecing together the molecular framework, especially in identifying the connections between substituents and the oxazole ring. For example, a correlation between the methylene protons of the hydroxymethyl group and the C2 carbon of the oxazole ring would confirm their attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of derivatives.
The application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and, where applicable, the stereochemistry of this compound derivatives. ipb.pt
Variable-Temperature NMR for Dynamic Processes and Intermediate Detection
Variable-temperature (VT) NMR is a specialized technique used to study dynamic processes such as conformational changes or to detect unstable intermediates in a reaction. ox.ac.ukox.ac.uk For certain derivatives of this compound, restricted rotation around single bonds could lead to the presence of multiple conformers at room temperature, which might manifest as broadened peaks in the NMR spectrum. ox.ac.uk By lowering the temperature, the exchange between these conformers can be slowed down, leading to the appearance of sharp, distinct signals for each conformer. Conversely, increasing the temperature can cause these signals to coalesce into a single, averaged signal. ox.ac.uk This technique can provide valuable kinetic and thermodynamic information about these dynamic processes. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is another vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy. This allows for the calculation of the elemental formula of this compound and its derivatives, as the measured mass can be matched to a unique combination of atoms. rsc.org For example, the calculated exact mass for C₁₀H₁₁NO₂ is 177.0790, and a found HRMS value of 177.0789 would confirm this formula. rsc.org This is a critical step in confirming the identity of a newly synthesized compound.
Predicted m/z values for various adducts of this compound are available, which can be compared with experimental HRMS data. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 114.05495 |
| [M+Na]⁺ | 136.03689 |
| [M-H]⁻ | 112.04040 |
| Data from PubChemLite for C₅H₇NO₂. uni.lu |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. libretexts.org The analysis of these fragments can provide strong evidence for the proposed structure of this compound and its derivatives. The stability of the oxazole ring often leads to characteristic fragmentation pathways. clockss.org For instance, cleavage of the bond between the hydroxymethyl group and the oxazole ring (α-cleavage) would be an expected fragmentation. The fragmentation of the oxazole ring itself can also provide structural clues. clockss.orglibretexts.org For example, the loss of small, stable neutral molecules like CO and HCN is a common fragmentation pathway for oxazole rings. clockss.org The introduction of different substituents will alter the fragmentation pattern, providing further structural information.
Vibrational Spectroscopy (Infrared, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. For this compound, the key functional groups—hydroxyl (O-H), methyl (C-H), methylene (C-H), and the oxazole ring system (C=N, C-O-C)—exhibit characteristic absorption bands. The O-H stretching vibration of the primary alcohol is expected to produce a strong, broad band in the region of 3200-3600 cm⁻¹. The C-O stretching of this alcohol typically appears in the 1000-1260 cm⁻¹ range. researchgate.net Vibrations associated with the oxazole ring, such as C=N stretching, are anticipated in the 1620-1680 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds, such as the C=C bond within the heterocyclic ring, often produce strong Raman signals. For instance, in related heterocyclic compounds, C=N and N-N stretching vibrations are observed in both FT-IR and FT-Raman spectra. researchgate.net
The following table outlines the expected vibrational frequencies for the key functional groups in this compound based on data from analogous structures.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Methyl/Methylene) | Stretching | 2850 - 3000 | Medium-Strong |
| C=N (Oxazole Ring) | Stretching | 1620 - 1680 | Medium |
| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |
| O-H (Alcohol) | In-plane Bending | 1330 - 1440 | Medium, Broad |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic Absorption Spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The oxazole ring in this compound contains π-electrons and heteroatoms with non-bonding electrons, making it a chromophore that absorbs light in the ultraviolet-visible region. The absorption of UV light promotes electrons from a lower energy orbital (like a π bonding or n non-bonding orbital) to a higher energy anti-bonding orbital (π*).
The position of the maximum absorbance (λmax) is sensitive to the solvent environment. Studies on other heterocyclic dyes show that a change in solvent polarity can cause a shift in the λmax, a phenomenon known as solvatochromism. researchgate.netbiointerfaceresearch.com This shift implies a π-π* transition and can be used to infer information about the difference in polarity between the ground and excited states of the molecule. biointerfaceresearch.com For this compound, one would expect the λmax to shift when measured in solvents of varying polarity, such as hexane (B92381) (non-polar), chloroform, and methanol (polar). biointerfaceresearch.com
| Solvent | Polarity | Expected Effect on λmax | Electronic Transition Type |
|---|---|---|---|
| Methanol | Polar, Protic | Hypothetical λmax ~210-230 nm | π → π |
| Acetonitrile (B52724) | Polar, Aprotic | Expected to be similar to Methanol | π → π |
| Hexane | Non-polar | Potential shift compared to polar solvents | π → π* |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.
For a definitive structural confirmation of this compound, growing a single crystal suitable for X-ray diffraction would be the gold standard. This technique would confirm the connectivity of the atoms, the planarity of the oxazole ring, and the conformation of the hydroxymethyl substituent relative to the ring. Analysis of related heterocyclic structures, such as [5-methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol, demonstrates that this method yields precise data on the crystal system, space group, and unit cell dimensions, confirming the molecular geometry. nih.gov The resulting data would be presented in a standardized crystallographic information file (CIF).
| Crystallographic Parameter | Description | Reported Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₅H₇NO₂ |
| Formula Weight | The molar mass of the compound. | 113.11 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | To be determined |
| Space Group | The specific symmetry group of the crystal. | To be determined |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | To be determined (Å) |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | To be determined (°) |
| Volume (V) | The volume of the unit cell. | To be determined (ų) |
| Z | The number of molecules per unit cell. | To be determined |
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a diffraction pattern that is a unique fingerprint of its crystalline phase. While it does not provide the detailed atomic coordinates of a single-crystal study, PXRD is invaluable for identifying the bulk material, assessing its phase purity, and distinguishing between different polymorphic forms. For this compound, PXRD would be an essential quality control tool to ensure consistency between batches of the synthesized compound. The resulting diffractogram plots the intensity of scattered X-rays versus the diffraction angle (2θ).
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing the purity of the final compound.
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of a sample's purity. A small amount of the compound is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. A solvent system, or mobile phase, is then allowed to travel up the plate via capillary action. Separation occurs based on the compound's differential affinity for the stationary and mobile phases. For a moderately polar compound like this compound, various solvent systems can be employed. uni-giessen.de Visualization is typically achieved under UV light (254 nm) if the compound is UV-active, or by using chemical staining agents that react with the compound to produce a colored spot. uni-giessen.de
| Stationary Phase | Representative Mobile Phase (Solvent System) | Visualization Method |
|---|---|---|
| Silica Gel 60 F₂₅₄ | Ethyl Acetate (B1210297) / Hexane (e.g., 1:1 v/v) | UV light (254 nm) |
| Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol (e.g., 9:1 v/v) | Potassium Permanganate Stain |
| Silica Gel 60 F₂₅₄ | Isobutanol / Ammonia (e.g., 9:1 v/v) | UV light (254 nm) |
| Silica Gel 60 F₂₅₄ | Ethyl acetate / Butanone / Formic acid / Water (e.g., 5:3:1:1 v/v) | Phosphomolybdic Acid Stain |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental analytical techniques essential for the separation, identification, and quantification of this compound and its derivatives. These methods offer high resolution and sensitivity, making them indispensable for purity assessment, reaction monitoring, and stability studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like substituted oxazoles. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Research Findings: Reverse-phase HPLC is a common and effective method for analyzing oxazole derivatives. For instance, a simple reverse-phase method using a Newcrom R1 column with a mobile phase of acetonitrile (MeCN), water, and an acid modifier like phosphoric or formic acid can be used to analyze the basic oxazole structure. sielc.com This method is scalable and suitable for preparative separation to isolate impurities. sielc.com
For more complex derivatives, such as 2,4-disubstituted-5(4H)-oxazolones, normal-phase HPLC has been successfully employed. nih.gov Studies have utilized columns like LiChrosorb-CN or µPorasil with a mobile phase of hexane and tert-butanol. nih.gov The choice of column can be critical, as some derivatives may decompose on certain stationary phases like µPorasil but remain stable on a LiChrosorb-CN column. nih.gov This highlights the importance of method development for specific derivatives to ensure analyte stability during analysis.
The analysis of related heterocyclic compounds, such as oxaprozin (B1677843) (a diphenyl-oxazole propionic acid), often employs reverse-phase C18 (ODS) columns. researchgate.netresearchgate.net Mobile phases typically consist of an organic solvent like acetonitrile mixed with an aqueous buffer, such as potassium dihydrogen phosphate (B84403) or a triethanolamine (B1662121) solution, with pH adjustment to optimize separation. researchgate.netresearchgate.net UV detection is commonly used, with wavelengths set around 254 nm or 286 nm depending on the chromophore of the specific derivative. researchgate.net
The following table summarizes typical HPLC conditions used for the analysis of oxazole and related heterocyclic compounds, which can be adapted for this compound.
Table 1: Exemplary HPLC Conditions for Analysis of Oxazole Derivatives and Related Compounds
| Parameter | Condition A | Condition B | Condition C |
| Analyte | Oxazole sielc.com | Oxaprozin researchgate.net | Mebendazole researchgate.net |
| Column | Newcrom R1 | ODS C18 (Spherisorb S5) | ODS C18 (Spherisorb S5) |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Acetonitrile : 5mM Triethanolamine (pH 3.5) (45:55 v/v) | 0.05M KH₂PO₄ : Methanol : Acetonitrile (5:3:2 v/v) |
| Flow Rate | - | 2.0 mL/min | 1.0 mL/min |
| Detection | UV, MS | UV at 254 nm | - |
| Temperature | Ambient | Ambient | Ambient |
This table is generated based on data from multiple sources for illustrative purposes.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. This compound, containing a hydroxyl group, is amenable to GC analysis, potentially after derivatization to increase its volatility and thermal stability, although direct analysis is also feasible.
Research Findings: GC, particularly when coupled with Mass Spectrometry (GC-MS), is highly effective for the determination of trace amounts of oxazole and other impurities in industrial materials like acrylonitrile. researchgate.net Capillary columns are standard, and in one study, the internal standard method was used for quantification, yielding a relative mass response for oxazole of 2.396. researchgate.net This demonstrates the quantitative power of GC for controlling the purity of materials where oxazoles are present. researchgate.net
For the analysis of methanol, a compound structurally related to the methanol group in the target molecule, GC methods have been extensively developed. These methods often utilize polar capillary columns, such as those with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., ZB-WAXplus, Carbowax 20M). farmaciajournal.comupr.edu A temperature program is typically employed, starting at a low temperature (e.g., 40-50°C) and ramping up to a higher temperature (e.g., 225-250°C) to ensure the elution of all components. farmaciajournal.comscirp.org Nitrogen or helium is commonly used as the carrier gas, and detection is achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). farmaciajournal.comscirp.org Headspace GC is a particularly useful variation for the analysis of volatile residual solvents in pharmaceutical products. scirp.org
The following table outlines typical GC conditions for the analysis of methanol and other volatile organic compounds, which could serve as a starting point for developing a method for this compound.
Table 2: Representative GC Conditions for Analysis of Methanol and Related Volatiles
| Parameter | Condition A | Condition B |
| Analyte(s) | Methanol, Acetone, IPA, etc. scirp.org | Methanol in alcoholic distillates farmaciajournal.com |
| Column | DB 624 (30 m x 0.32 mm, 1.8 µm) | Zebron-Phenomenex, ZB-WAXplus (60 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Nitrogen | Helium |
| Flow Rate | 1.20 mL/min | 1.0 mL/min |
| Temperature Program | 40°C (5 min), ramp 2°C/min to 80°C, ramp 30°C/min to 225°C (10 min) | 50°C (20 min), ramp 10°C/min to 250°C |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Injector | Headspace | - |
This table is generated based on data from multiple sources for illustrative purposes.
Future Research Directions and Challenges
Development of More Efficient and Atom-Economical Synthetic Routes
The synthesis of oxazole (B20620) derivatives has traditionally relied on methods that can be resource-intensive and may generate significant waste. researchgate.netresearchgate.net A primary challenge for future research is the development of more efficient and atom-economical synthetic pathways to (5-Methyl-1,3-oxazol-2-yl)methanol. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, to replace stoichiometric reagents. Green chemistry approaches, including the use of ultrasound and microwave-assisted synthesis, have shown promise in accelerating reaction times and improving yields for related oxazole derivatives. ijpsonline.comeurekaselect.com
Future investigations could focus on one-pot reactions that combine multiple synthetic steps, thereby reducing purification efforts and solvent usage. The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a well-established method for forming the oxazole ring and could be further optimized for the synthesis of this compound and its analogues. nih.gov The development of catalytic and more environmentally benign versions of such reactions remains a significant goal.
Exploration of Novel and Undiscovered Reactivity Patterns of the Oxazole Ring and Hydroxymethyl Group
The reactivity of the oxazole ring is complex, exhibiting characteristics of both electron-rich and electron-deficient systems. clockss.org While some reactions, such as electrophilic substitution and cycloadditions, are known, there is considerable scope for discovering new reactivity patterns. clockss.orgacs.org Future research should aim to explore the full extent of the oxazole ring's participation in various transformations, including its potential as a diene in Diels-Alder reactions or its activation for novel C-H functionalization reactions. clockss.org
The hydroxymethyl group at the 2-position offers a handle for a variety of functional group interconversions. Beyond simple oxidation and substitution, its role in directing reactions or participating in intramolecular cyclizations could lead to the synthesis of complex, polycyclic structures. Investigating the interplay between the reactivity of the oxazole ring and the hydroxymethyl group will be crucial for designing novel synthetic strategies. For instance, the development of dearomative cycloaddition reactions of oxazoles has recently provided access to novel three-dimensional molecular scaffolds. acs.org
Integration of Advanced Computational Modeling for Predictive Reactivity and Properties
Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental efforts. irjweb.comjcchems.comekb.eg Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of this compound, including its HOMO-LUMO energy gap, which provides insights into its chemical reactivity. irjweb.com Such studies can help in predicting the most likely sites for electrophilic or nucleophilic attack and in understanding reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their chemical or biological activities. nih.gov This predictive modeling can accelerate the discovery of new compounds with desired properties by prioritizing synthetic targets. nih.gov Furthermore, molecular docking simulations can be used to predict the binding interactions of these derivatives with biological targets, aiding in the rational design of new therapeutic agents. ekb.eg
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of optimized structure, HOMO-LUMO energies, and chemical reactivity parameters. irjweb.com |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity and other properties. nih.gov |
| Molecular Docking | Simulation of binding interactions with biological targets to guide drug design. ekb.eg |
Strategic Design and Synthesis of Derivatives for Specific Advanced Material Applications
The unique electronic and structural properties of the oxazole ring make it an attractive building block for advanced materials. tandfonline.com The ability of the oxazole moiety to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, can be harnessed in the design of materials with specific functions.
Future research in this area should focus on the strategic design and synthesis of this compound derivatives for applications in materials science. This could include the development of:
Fluorescent Probes: By incorporating fluorogenic groups, derivatives could be designed for sensing and imaging applications.
Organic Light-Emitting Diodes (OLEDs): The electronic properties of the oxazole core could be tuned for use in emissive layers of OLEDs.
Corrosion Inhibitors: The ability of heterocyclic compounds to adsorb on metal surfaces suggests potential applications as corrosion inhibitors. irjweb.com
Novel Polymers: The hydroxymethyl group provides a reactive site for polymerization, leading to the creation of new polymers with unique thermal and mechanical properties.
The synthesis of derivatives containing other heterocyclic moieties, such as thiazole, triazole, or oxadiazole, could lead to materials with enhanced electronic or photophysical properties. nih.govmdpi.comnih.govmdpi.com The exploration of these hybrid structures represents a promising avenue for future research.
Q & A
Q. What are the established synthetic routes for (5-Methyl-1,3-oxazol-2-yl)methanol?
Methodological Answer: The compound can be synthesized via solvent-free reductive amination or alcohol-mediated condensation reactions. For example, intermediate oxazole derivatives are often prepared by refluxing precursors like hydrazine hydrate in absolute ethanol, with reaction progress monitored by TLC (e.g., Chloroform:Methanol 7:3 ratio). Post-reaction, the product is isolated via ice-water precipitation or recrystallization .
Key Reaction Conditions :
| Parameter | Details |
|---|---|
| Solvent | Absolute ethanol |
| Reaction Time | 4–6 hours under reflux |
| Monitoring | TLC (Chloroform:Methanol 7:3) |
| Purification | Recrystallization (ethanol/water) |
Q. How is purity and structural integrity validated for this compound?
Methodological Answer: Purity is assessed via TLC and melting point analysis. Structural confirmation employs spectroscopic techniques:
- 13C NMR for carbon backbone assignment.
- HRMS for exact mass determination.
- IR spectroscopy to identify functional groups (e.g., hydroxyl stretches at ~3200–3500 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic methods resolve molecular geometry and electronic properties of this compound?
Methodological Answer: X-ray crystallography using SHELXL enables high-precision refinement of bond lengths, angles, and torsional parameters. For example:
- SHELXL handles twinned or high-resolution data, critical for small-molecule studies.
- ORTEP-III generates 3D thermal ellipsoid models to visualize atomic displacement .
- Validation tools (e.g., PLATON) check for geometric plausibility and hydrogen-bonding networks .
Typical Crystallographic Parameters :
| Metric | Range |
|---|---|
| R-factor | < 0.05 (high-quality data) |
| Resolution | 0.8–1.2 Å |
| Software | SHELXL, OLEX2 |
Q. How are contradictions in spectroscopic vs. computational data addressed during structural elucidation?
Methodological Answer: Discrepancies arise from tautomerism or solvent effects. Mitigation strategies include:
Q. What experimental designs are optimal for evaluating bioactivity in this compound analogs?
Methodological Answer: Bioactivity assays require:
- Target selection : Microbial strains (e.g., E. coli, S. aureus) for antimicrobial screens.
- Dose-response curves : IC50/EC50 determination using serial dilutions.
- SAR studies : Modifying substituents (e.g., methyl to ethyl groups) to correlate structure with activity .
Example Bioassay Workflow :
| Step | Protocol |
|---|---|
| Culture Preparation | Mueller-Hinton agar for bacterial strains |
| Incubation | 24–48 hours at 37°C |
| Activity Metrics | Zone of inhibition (mm), MIC (µg/mL) |
Data Contradiction Analysis
Q. How can researchers reconcile inconsistent melting points or solubility data across studies?
Methodological Answer: Variations arise from impurities or polymorphic forms. Solutions include:
- Repetitive recrystallization : Use different solvent systems (e.g., ethanol vs. acetone).
- DSC/TGA analysis : Detect polymorph transitions or decomposition events.
- Peer-data comparison : Cross-reference published values (e.g., PubChem, peer-reviewed journals) .
Safety and Handling
Q. What precautions are essential when handling this compound in laboratory settings?
Methodological Answer: While specific toxicity data may be limited (as with many research chemicals), general protocols apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation.
- Store in airtight containers under inert atmosphere (N2 or Ar) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
